(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol
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Overview
Description
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: It can be used to study the interactions of chiral molecules with biological systems, providing insights into enantioselectivity and receptor binding.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to exhibit enantioselective binding, which can influence its biological activity. The hydroxymethyl group may participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
®-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.
(S)-(1-Benzylpyrrolidin-2-yl)methanol: A similar compound lacking the methyl group on the benzyl ring, which may affect its binding properties and reactivity.
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)ethanol: A compound with an ethyl group instead of a hydroxymethyl group, which may alter its chemical and biological properties.
Uniqueness
(S)-(1-(4-Methylbenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a chiral pyrrolidine ring, a 4-methylbenzyl group, and a hydroxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2S)-1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h4-7,13,15H,2-3,8-10H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGFTHHPAOYJI-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCC[C@H]2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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